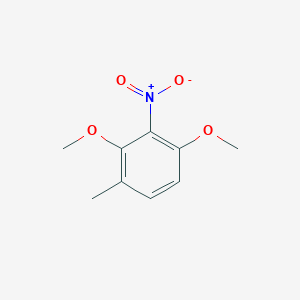

1,3-Dimethoxy-4-methyl-2-nitrobenzene

Description

Overview of Nitroaromatic Chemistry within Synthetic Organic Research

Nitroaromatic compounds are characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, deactivating it towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution. This reactivity profile makes nitroaromatics crucial intermediates in the synthesis of a wide array of more complex molecules. researchgate.net They serve as precursors for the synthesis of dyes, polymers, pesticides, and explosives. researchgate.net In academic and pharmaceutical research, the nitro group is often introduced to serve as a handle for further chemical transformations, most notably its reduction to an amino group, which is a key step in the synthesis of many biologically active compounds. scielo.br

Academic Importance of Substituted Dimethoxybenzene Derivatives

Dimethoxybenzene derivatives are a class of organic compounds featuring two methoxy (B1213986) (-OCH3) groups on a benzene (B151609) ring. These methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. sciforum.net This property makes them valuable starting materials in the synthesis of various natural products and pharmaceutical agents. researchgate.net The positions of the methoxy groups (ortho, meta, or para) dictate the regioselectivity of subsequent reactions, allowing for the controlled synthesis of polysubstituted aromatic compounds. researchgate.net Academically, they are studied for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as components in liquid crystals. researchgate.net Their unique electronic and structural features make them versatile building blocks in organic synthesis. chemicalbook.com

Contextualizing 1,3-Dimethoxy-4-methyl-2-nitrobenzene within Aromatic Chemistry Studies

This compound, with its combination of electron-donating methoxy groups, a methyl group, and an electron-withdrawing nitro group, represents a highly functionalized aromatic system. The interplay of these substituents creates a unique electronic environment on the benzene ring, making it an interesting subject for studies in physical organic chemistry and as a potential building block for more complex molecular architectures. The specific substitution pattern suggests potential for regioselective transformations, with the nitro group directing nucleophilic attack and the methoxy and methyl groups influencing electrophilic substitution on other ring positions, should the nitro group be modified.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6-4-5-7(13-2)8(10(11)12)9(6)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUMBXGXYYZJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of protons (¹H), carbons (¹³C), and other NMR-active nuclei like nitrogen (¹⁵N).

Proton NMR (¹H NMR) spectroscopy for 1,3-Dimethoxy-4-methyl-2-nitrobenzene reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, which is affected by the electronic effects (inductive and resonance) of the substituents on the benzene (B151609) ring: the two methoxy (B1213986) (-OCH₃) groups, the methyl (-CH₃) group, and the nitro (-NO₂) group.

The aromatic region of the spectrum is expected to show two signals for the two aromatic protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy groups significantly influence the chemical shifts of these protons. stackexchange.com Aromatic protons ortho and para to the strongly deactivating nitro group are typically shifted downfield (to a higher ppm value), while those ortho and para to the activating methoxy groups are shifted upfield. msu.edu

The aliphatic region will contain signals for the three methyl groups. The two methoxy groups, being in different chemical environments relative to the nitro group, may exhibit slightly different chemical shifts. The methyl group attached directly to the aromatic ring will also have a characteristic chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar substituted nitrobenzene (B124822) compounds. researchgate.netchemicalbook.comnih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C5-H) | 7.0 - 7.5 | Singlet |

| Aromatic H (C6-H) | 6.8 - 7.2 | Singlet |

| Methoxy H (C1-OCH₃) | 3.8 - 4.0 | Singlet |

| Methoxy H (C3-OCH₃) | 3.7 - 3.9 | Singlet |

| Methyl H (C4-CH₃) | 2.2 - 2.5 | Singlet |

Note: The specific chemical shifts and multiplicities can be confirmed through experimental data and advanced 2D NMR techniques like COSY and HMQC.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.edu

The spectrum will show nine distinct signals: six for the aromatic carbons and three for the methyl carbons of the methoxy and methyl groups. The carbon atom directly attached to the nitro group (C2) is expected to be significantly deshielded and appear far downfield. researchgate.net Carbons bonded to the electronegative oxygen atoms of the methoxy groups (C1 and C3) will also be shifted downfield compared to unsubstituted benzene carbons. oregonstate.edulibretexts.org The remaining aromatic carbons (C4, C5, C6) and the methyl carbons will appear at characteristic chemical shifts. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar substituted nitrobenzene compounds. nih.govchemicalbook.comchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OCH₃) | 150 - 160 |

| C2 (C-NO₂) | 145 - 155 |

| C3 (C-OCH₃) | 140 - 150 |

| C4 (C-CH₃) | 130 - 140 |

| C5 | 115 - 125 |

| C6 | 105 - 115 |

| C1-OCH₃ | 55 - 60 |

| C3-OCH₃ | 55 - 60 |

| C4-CH₃ | 15 - 25 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. huji.ac.il Although less sensitive than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁵N isotope, it provides valuable information, particularly about nitro groups. arkat-usa.orgresearchgate.net The chemical shift range for nitrogen is very large, making it sensitive to subtle changes in electronic structure. colostate.edufigshare.com

A key application of ¹⁵N NMR in this context is the study of reaction mechanisms using Chemically Induced Dynamic Nuclear Polarization (CIDNP). During the nitration of aromatic compounds like dimethoxybenzenes, ¹⁵N-CIDNP can be used to distinguish between an electrophilic substitution mechanism and a radical-pair mechanism. rsc.orgnih.gov If the nitration proceeds via a radical pathway, where a radical cation of the aromatic compound and a nitrogen dioxide radical (•NO₂) are formed, the ¹⁵N NMR signal of the nitro group in the final product will appear in emission (as a negative peak). rsc.org This phenomenon provides definitive evidence for the involvement of radical intermediates in the formation of the nitroaromatic compound. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion (M⁺•) peak corresponding to the molecular weight of the compound, along with various fragment ion peaks.

For nitroaromatic compounds, fragmentation is characterized by specific losses from the molecular ion. miamioh.edu Common fragmentation pathways for this compound would include:

Loss of a nitro group (-NO₂): A peak at m/z [M - 46]⁺•.

Loss of a nitroso group (-NO): A peak at m/z [M - 30]⁺•, often followed by the loss of carbon monoxide (-CO). nih.gov

Loss of an oxygen atom (-O): A peak at m/z [M - 16]⁺•. nih.gov

Loss of a methyl radical (-CH₃): From a methoxy or the ring-bound methyl group, leading to a peak at m/z [M - 15]⁺. This is a very common fragmentation for compounds containing methyl groups. nih.govnist.gov

Loss of a methoxy radical (-OCH₃): A peak at m/z [M - 31]⁺.

Table 3: Predicted Key EI-MS Fragments for this compound (C₉H₁₁NO₄, MW = 197.19)

| Fragment Ion | m/z (predicted) | Identity |

| [M]⁺• | 197 | Molecular Ion |

| [M - CH₃]⁺ | 182 | Loss of a methyl radical |

| [M - NO]⁺ | 167 | Loss of a nitroso group |

| [M - OCH₃]⁺ | 166 | Loss of a methoxy radical |

| [M - NO₂]⁺ | 151 | Loss of a nitro group |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the ion. researchgate.net

For this compound, the molecular formula is C₉H₁₁NO₄. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). researchgate.netnist.gov

Calculated Exact Mass: 197.06881 Da

An experimental HRMS measurement yielding a mass very close to this calculated value (typically within a few ppm) provides unambiguous confirmation of the compound's molecular formula, distinguishing it from other potential compounds or isomers with the same nominal mass. nih.govmpg.despectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for the analysis of nitroaromatic compounds, enabling both the separation of components within a mixture and the definitive identification of each substance. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (M+) and various fragment ions. For this compound (molar mass: 197.19 g/mol ), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 197. The fragmentation pattern is predictable based on the structure, with common losses including the nitro group (-NO₂, 46 amu), methoxy groups (-OCH₃, 31 amu), and methyl radicals (-CH₃, 15 amu). Analysis of related compounds, such as 1,2-Dimethoxy-4-nitrobenzene (molar mass: 183.16 g/mol ), shows a prominent molecular ion peak and characteristic fragments that aid in structural confirmation. nih.gov GC-MS is particularly useful for the trace-level determination of such compounds in various matrices. amazonaws.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [M]+ | 197 | - |

| [M-CH₃]+ | 182 | CH₃ |

| [M-OCH₃]+ | 166 | OCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent peaks are associated with the nitro group (NO₂), which displays strong, distinct stretching vibrations. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found between 1335-1380 cm⁻¹. researchgate.net The presence of two methoxy groups (-OCH₃) would be confirmed by C-O stretching bands, typically strong and appearing in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.publibretexts.org Aromatic C=C ring stretching vibrations produce a series of peaks in the 1450-1600 cm⁻¹ range. pressbooks.pub

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretch | 2850-2960 | Medium |

| Aromatic C=C | Ring Stretch | 1450-1600 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335-1380 | Strong |

| Ether C-O | Asymmetric Stretch | 1200-1275 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region. The spectrum is influenced by the benzene ring (the chromophore) and the attached substituents (auxochromes), which can shift the absorption maxima (λ_max) and increase their intensity.

The nitrobenzene chromophore typically shows two absorption bands: a strong band around 240-250 nm due to a π → π* transition of the benzene ring, and a weaker band around 330-350 nm corresponding to an n → π* transition of the nitro group. nih.gov The presence of two methoxy groups and a methyl group, which are electron-donating, acts as powerful auxochromes. These groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* band. For instance, studies on 1,3-dimethoxybenzene (B93181) have explored its electronic transitions, which are foundational to understanding its substituted derivatives. researchgate.net The exact λ_max for this compound would be determined experimentally, but it is expected to be significantly shifted compared to unsubstituted nitrobenzene. nist.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and stereochemistry of this compound, including exact bond lengths, bond angles, and torsion angles.

While specific crystal structure data for this compound is not available in the reviewed literature, analysis of closely related structures provides insight into the expected molecular geometry. For example, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene reveals a nearly planar molecule, with a small dihedral angle between the nitro group and the phenyl ring. mdpi.comresearchgate.net Similarly, the structure of 1-dibromomethyl-4-methoxy-2-nitrobenzene shows that the nitro group is twisted from the plane of the benzene ring. nih.govresearchgate.net A crystallographic study of this compound would likely reveal the degree of planarity of the benzene ring, the orientation of the methoxy and methyl groups, and the dihedral angle of the nitro group relative to the ring. It would also detail intermolecular interactions, such as C-H···O hydrogen bonds or π···π stacking, which stabilize the crystal lattice. mdpi.comresearchgate.net

Table 3: Illustrative Crystal Data Parameters from a Related Compound (1-Chloro-2-methyl-4-nitrobenzene)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698 |

| b (Å) | 3.7195 |

| c (Å) | 13.5967 |

| β (°) | 91.703 |

| Volume (ų) | 685.96 |

Data for illustrative purposes only to show the type of information obtained from X-ray crystallography. mdpi.comresearchgate.net

Chromatographic Separation and Purification Techniques

Thin Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions and assessing the purity of a compound. For the synthesis or analysis of this compound, TLC on silica (B1680970) gel plates is commonly employed. ijcps.org A small spot of the reaction mixture is applied to the plate, which is then developed in a sealed chamber with an appropriate solvent system (eluent).

The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. Nitroaromatic compounds are moderately polar, so a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent. The position of the compound is visualized under UV light or by staining. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and eluent system, allowing for comparison with starting materials and identification of the product spot.

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a stationary phase, typically silica gel, packed in a column. The crude product is loaded onto the top of the column, and a solvent system, similar to one optimized by TLC, is passed through the column under positive pressure.

This process allows for the efficient separation of the desired product from byproducts and unreacted starting materials based on their differing affinities for the stationary and mobile phases. For a moderately polar compound like this compound, a typical eluent would be a gradient of ethyl acetate in hexanes. nih.gov Fractions are collected as the solvent elutes from the column and are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Electrochemical Characterization Techniques

Electrochemical methods are instrumental in elucidating the redox properties of this compound. These techniques provide insight into the electron transfer processes involving the nitro group, which is central to the molecule's chemical reactivity.

Cyclic Voltammetry (CV) is a primary technique for investigating the redox behavior of nitroaromatic compounds. Studies on structurally similar molecules, such as 2,5-dimethoxy nitrobenzene derivatives, reveal a characteristic electrochemical signature dominated by the reduction of the nitro group. researchgate.netresearchgate.net

In mixed aqueous-organic media, these compounds typically exhibit a well-defined, reversible one-electron reduction to form a stable nitro radical anion (Ar-NO₂•⁻). researchgate.net This initial step is often followed by further, typically irreversible, reduction steps at more negative potentials, corresponding to the formation of nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) species, ultimately leading to the amine (Ar-NH₂). The stability and electrochemical behavior of the generated nitro radical anion are highly dependent on factors such as the solvent system and pH. bohrium.com The substituents on the benzene ring, like the dimethoxy and methyl groups in this compound, influence the reduction potential, with electron-donating groups generally making the reduction more difficult (shifting the potential to more negative values). iiste.org

| Step | Reaction | Electrons (e⁻) / Protons (H⁺) | Electrochemical Characteristics |

|---|---|---|---|

| 1 | Ar-NO₂ + e⁻ ⇌ Ar-NO₂•⁻ | 1e⁻ | Reversible couple, forms nitro radical anion. researchgate.net |

| 2 | Ar-NO₂•⁻ + e⁻ + 2H⁺ → Ar-NO + H₂O | 1e⁻, 2H⁺ | Irreversible, forms nitroso derivative. |

| 3 | Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH | 2e⁻, 2H⁺ | Irreversible, forms hydroxylamine derivative. iiste.org |

| 4 | Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O | 2e⁻, 2H⁺ | Irreversible, forms amine derivative. |

Differential Pulse Polarography (DPP), often used in conjunction with CV, provides high sensitivity for studying the reduction processes of nitro compounds. researchgate.net This technique is particularly effective for quantifying low concentrations and resolving successive reduction steps that may overlap in conventional CV. For nitroaromatic compounds, DPP has been used to observe the formation of the nitro radical anion, especially in aqueous media at alkaline pH where the radical is more stable. researchgate.netresearchgate.net The peak potential in DPP is related to the half-wave potential and provides thermodynamic information about the redox process, while the peak height is proportional to the concentration of the analyte, making it useful for quantitative analysis. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the properties of electrode-solution interfaces. dilico.de While specific EIS studies on this compound are not prominent, the technique can be applied to characterize its behavior in an electrochemical cell. By applying a small sinusoidal potential perturbation and measuring the current response over a range of frequencies, EIS can provide information on charge transfer resistance, double-layer capacitance, and diffusion processes. dilico.deresearchgate.net This data is valuable for understanding how the molecule interacts with the electrode surface, the kinetics of its electron transfer, and the formation of any films or adsorbed layers that might alter the electrode's properties.

Computational and Theoretical Investigations of 1,3 Dimethoxy 4 Methyl 2 Nitrobenzene and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

No specific Density Functional Theory (DFT) calculations for 1,3-Dimethoxy-4-methyl-2-nitrobenzene have been reported in the reviewed literature.

In general, DFT is a powerful computational method used to investigate the electronic structure of molecules. For a hypothetical DFT study on this compound, researchers would typically calculate properties such as:

Optimized Geometry: Determining the most stable three-dimensional arrangement of the atoms.

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): These calculations would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and electrophilicity index could be calculated to provide a quantitative measure of the molecule's reactivity.

Without specific studies, no data tables on these properties for this compound can be generated.

Quantum Chemical Analysis of Reaction Pathways and Intermediates (e.g., transition states in electrophilic aromatic substitution and nucleophilic aromatic substitution)

There are no published quantum chemical analyses of the reaction pathways and intermediates for this compound.

A theoretical investigation into the reactivity of this compound would involve mapping the potential energy surfaces for various reactions. For instance, in an electrophilic aromatic substitution, computational chemists would model the approach of an electrophile to the benzene (B151609) ring and calculate the energies of the possible sigma complexes (arenium ions) and the transition states leading to their formation. This would help predict the regioselectivity of the reaction (i.e., at which position on the ring the substitution is most likely to occur).

Similarly, for a nucleophilic aromatic substitution, the calculations would focus on the formation of a Meisenheimer complex and the subsequent departure of a leaving group. The energies of the transition states and intermediates would provide insights into the reaction mechanism and rate.

As no such studies have been performed or published for this compound, no detailed research findings or data tables on its reaction pathways can be presented.

Q & A

Basic Research Questions

Q. How can researchers optimize the nitration step in the synthesis of 1,3-dimethoxy-4-methyl-2-nitrobenzene?

- Methodological Answer : Nitration regioselectivity is influenced by electron-donating substituents (e.g., methoxy and methyl groups). To optimize yields, use mixed acids (HNO₃/H₂SO₄) at 0–5°C and monitor reaction progress via HPLC or TLC. Adjust stoichiometry to minimize over-nitration. Post-reaction, purify via column chromatography using hexane:ethyl acetate gradients. Validate intermediates with NMR (¹H/¹³C) and IR spectroscopy to confirm nitro group positioning .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.3–2.5 ppm), and nitro group (meta to substituents) positions.

- IR Spectroscopy : Confirm nitro stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric).

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns (acetonitrile/water mobile phase).

- X-ray crystallography (if crystalline): Resolve steric effects from methyl/methoxy groups .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The nitro group confers thermal sensitivity. Store at –20°C in amber vials under inert gas (N₂/Ar). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Decomposition products (e.g., demethylated or reduced derivatives) indicate hydrolytic or photolytic pathways. Use DFT calculations to predict degradation kinetics .

Advanced Research Questions

Q. What governs the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methodological Answer : Nitro groups are meta-directing, while methoxy and methyl are ortho/para-directing. Competing effects require computational modeling (e.g., DFT) to map electron density and frontier molecular orbitals. Experimentally, bromination or sulfonation at varying temperatures reveals dominant directing groups. Compare results to Hammett σ values for substituent electronic contributions .

Q. Can computational models predict the compound’s reactivity in novel synthetic routes?

- Methodological Answer : Yes. Tools like Gaussian or ORCA enable:

- Reactivity mapping : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition state analysis : Simulate SNAr or radical pathways using B3LYP/6-31G(d) basis sets.

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes based on known analogous reactions (e.g., nitrobenzene reductions or methoxy deprotection) .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing nitro with amino or halogens). Test in vitro against microbial/cancer cell lines (IC₅₀ assays). Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., cytochrome P450 or kinases). Validate with SPR or ITC for affinity measurements .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Triangulation : Cross-validate NMR/IR data with multiple sources (PubChem, NIST).

- Isotopic labeling : Synthesize ¹³C-labeled methoxy groups to resolve signal overlap.

- Collaborative validation : Share raw data via platforms like Zenodo for peer verification .

Q. How can AI-driven synthesis planning accelerate the development of novel derivatives?

- Methodological Answer : AI tools (e.g., Template_relevance Reaxys) analyze reaction databases to suggest one-step routes. For example, coupling with Grignard reagents or Pd-catalyzed cross-couplings. Prioritize routes with ≥90% predicted atom economy. Validate feasibility with small-scale trials and in silico transition state modeling .

Safety & Best Practices

- Handling Precautions : Use fume hoods, nitrile gloves, and explosion-proof refrigerators. Avoid contact with reducing agents (risk of exothermic nitro group reduction). For spills, neutralize with 10% NaHCO₃ before disposal .

- Waste Management : Incinerate nitro-containing waste at ≥1000°C with scrubbers to prevent NOx emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.